molecular formula C19H19N3O3 B12488350 N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12488350
M. Wt: 337.4 g/mol
InChI Key: MCUZBCDPCMDHMF-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical properties and reactivity.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-13(14-6-5-7-15(10-14)25-2)21-18(23)11-22-12-20-17-9-4-3-8-16(17)19(22)24/h3-10,12-13H,11H2,1-2H3,(H,21,23)

InChI Key

MCUZBCDPCMDHMF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acyl chloride.

    Final Coupling Step: The final step involves coupling the quinazolinone core with the methoxyphenyl group through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different core structure.

    Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.

Uniqueness

N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide is unique due to its combination of a quinazolinone core and a methoxyphenyl group, which imparts distinct chemical and biological properties

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